2-(3-Nitroprop-1-en-2-yl)thiophene
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Overview
Description
2-(3-Nitroprop-1-en-2-yl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(3-Nitroprop-1-en-2-yl)thiophene, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation reactions has been reported to be effective in producing thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitroprop-1-en-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
2-(3-Nitroprop-1-en-2-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-(3-Nitroprop-1-en-2-yl)thiophene involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitroprop-1-en-1-yl)thiophene
- 2-(3-Nitroprop-1-en-1-yl)thiophene
- 2-(3-Nitroprop-2-en-1-yl)thiophene
Uniqueness
2-(3-Nitroprop-1-en-2-yl)thiophene is unique due to its specific substitution pattern on the thiophene ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
261171-53-3 |
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Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(3-nitroprop-1-en-2-yl)thiophene |
InChI |
InChI=1S/C7H7NO2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4H,1,5H2 |
InChI Key |
PGFNHECPVZSHBS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C[N+](=O)[O-])C1=CC=CS1 |
Origin of Product |
United States |
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